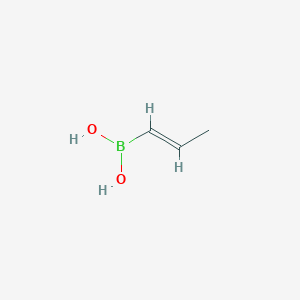

トランス-1-プロペン-1-イルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-1-Propen-1-ylboronic acid is a useful research compound. Its molecular formula is C3H7BO2 and its molecular weight is 85.9. The purity is usually 95%.

BenchChem offers high-quality trans-1-Propen-1-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Propen-1-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 用途: これらの反応は炭素-炭素結合の構築を可能にするため、有機合成において不可欠です。 研究者は、医薬品や天然物など、複雑な分子の合成にこれらの反応を用いています .

- 用途: これらの反応は炭素-酸素結合の形成を促進し、さまざまな有機化合物の合成を可能にします。 このような用途は、創薬や材料科学において重要です .

- 用途: 研究者は、これらの特性を利用して、遺伝子調節や標的薬物送達のための核酸ベースのシステムを設計しています。 トランス-1-プロペン-1-イルボロン酸は、このようなシステムに組み込まれて、その有効性を高めることができます .

- 用途: 研究者は、トランス-1-プロペン-1-イルボロン酸をビルディングブロックとして使用して、安定なナノ構造を作成してきました。 これらのナノ構造は、薬物送達、診断、組織工学などの用途があります .

- 用途: ODNは、遺伝子発現解析、バイオマーカー発見、複雑な細胞メカニズムの理解など、生物学的研究において重要な役割を果たします。 研究者は、それらを分子生物学や診断における不可欠なツールとして使用しています .

- 用途: これらのシグナルは、感染に対する細胞防御を活性化します。 トランス-1-プロペン-1-イルボロン酸とは直接関係ありませんが、このようなシグナル伝達経路の理解は、抗ウイルス研究に貢献します .

鈴木・宮浦カップリング反応

ウルマン型カップリング

遺伝子調節と薬物送達

自己組織化ナノ構造

生物学的研究のためのオリゴヌクレオチド (ODN)

環状ヌクレオチドシグナル活性化

作用機序

Target of Action

Trans-1-Propen-1-ylboronic acid, also known as (E)-Prop-1-en-1-ylboronic acid, is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it reacts with in these chemical processes. For instance, it is used in Palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions and Cu (II)-mediated Ullmann-type coupling .

Mode of Action

The mode of action of Trans-1-Propen-1-ylboronic acid involves its interaction with other molecules in chemical reactions. In Suzuki-Miyaura coupling reactions, for example, Trans-1-Propen-1-ylboronic acid reacts with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond .

Biochemical Pathways

Trans-1-Propen-1-ylboronic acid is involved in the biochemical pathways of the chemical reactions it participates in. The exact pathways and their downstream effects depend on the specific reactions. For instance, in Suzuki-Miyaura coupling reactions, the product of the reaction can be a key intermediate in the synthesis of various organic compounds .

Result of Action

The result of the action of Trans-1-Propen-1-ylboronic acid is the formation of new chemical compounds through its participation in chemical reactions. The exact molecular and cellular effects depend on the specific reactions and the compounds produced .

Action Environment

The action, efficacy, and stability of Trans-1-Propen-1-ylboronic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at a temperature of 2-8°C . The presence of a suitable catalyst and base is also crucial for its action in Suzuki-Miyaura coupling reactions .

生化学分析

Biochemical Properties

Trans-1-Propen-1-ylboronic acid is often used to construct carbon-carbon bonds and carbon-oxygen bonds in chemical reactions . It can be used to synthesize organic compounds containing aromatic groups

Molecular Mechanism

The molecular mechanism of Trans-1-Propen-1-ylboronic acid involves its role in the Suzuki-Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst

Temporal Effects in Laboratory Settings

Trans-1-Propen-1-ylboronic acid is relatively stable under normal laboratory conditions

特性

IUPAC Name |

[(E)-prop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCZKMIOZYAHS-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7547-97-9 |

Source

|

| Record name | trans-1-Propen-1-yl-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2584971.png)

![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)

![4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2584975.png)

![4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2584980.png)

![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2584983.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2584984.png)

![3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]-N-(3-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B2584985.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide](/img/structure/B2584989.png)

![2,4-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2584990.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2584991.png)